

Methyl (3-hydroxyphenyl)carbamate: A Key Metabolite in the Biotransformation of Phenmedipham

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Compound of Interest

Compound Name:	Methyl (3-hydroxyphenyl)carbamate
Cat. No.:	B082264

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Introduction

Phenmedipham, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various crops. Understanding its metabolic fate is crucial for comprehensive environmental risk assessment and ensuring food safety. A primary metabolite formed during the degradation of phenmedipham is **methyl (3-hydroxyphenyl)carbamate** (MHPC). This technical guide provides a detailed overview of the formation of MHPC from phenmedipham, encompassing metabolic pathways, experimental protocols for its analysis, and quantitative data from relevant studies.

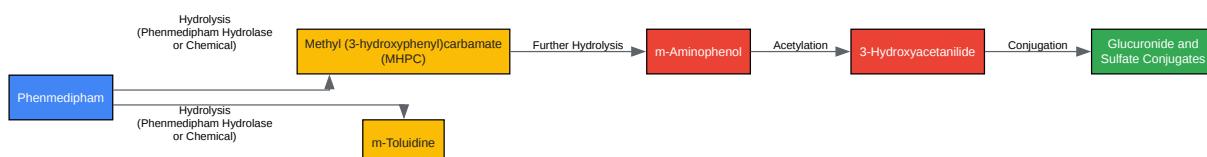
Metabolic Pathways of Phenmedipham to Methyl (3-hydroxyphenyl)carbamate

The biotransformation of phenmedipham to **methyl (3-hydroxyphenyl)carbamate** primarily occurs through hydrolysis of the central carbamate ester linkage. This degradation can be mediated by both microbial and chemical processes.

In soil, microorganisms play a significant role in the breakdown of phenmedipham. Bacterial strains, such as *Arthrobacter oxydans*, have been shown to produce carbamate hydrolases,

specifically phenmedipham hydrolase, which catalyze the cleavage of the ester bond in phenmedipham. This enzymatic hydrolysis yields MHPC and m-toluidine as the initial major metabolites.^[1] MHPC can be further metabolized to m-aminophenol.^[1]

Chemical hydrolysis of phenmedipham is highly dependent on pH. The herbicide is relatively stable in acidic conditions but degrades rapidly in neutral to alkaline environments.^[2] This abiotic degradation pathway also results in the formation of MHPC and m-toluidine.^{[2][3]} In animal systems, such as in studies with white rats, phenmedipham is rapidly metabolized via hydrolysis to yield MHPC.^[3] This initial metabolite is then further degraded to m-aminophenol, which can be acetylated to 3-hydroxyacetanilide and subsequently conjugated as glucuronides and sulfates for excretion.^[3]



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Caption: Metabolic Pathway of Phenmedipham.

Quantitative Data

The formation of **methyl (3-hydroxyphenyl)carbamate** has been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Formation of **Methyl (3-hydroxyphenyl)carbamate** in Soil

Study Type	Matrix	Maximum Concentration of MHPC (% of Applied Radioactivity)	Reference
Laboratory Incubation	Soil	14%	EFSA, 2018b

Table 2: Hydrolysis Half-life of Phenmedipham

Temperature (°C)	pH	Half-life (DT50)	Reference
22	5	70 days	PubChem
22	7	24 hours	PubChem
22	9	10 minutes	PubChem
25	6	7.5 days	Calculated
25	7	18 hours	Calculated
25	8	1.8 hours	Calculated

Experimental Protocols

Isolation of Phenmedipham-Degrading Microorganisms from Soil

This protocol is based on the enrichment culture technique for isolating microorganisms capable of degrading phenmedipham.[\[1\]](#)

- Soil Sample Collection: Collect topsoil samples (0-15 cm depth) from a site with a history of phenmedipham application.
- Enrichment Culture:
 - Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing phenmedipham (50 mg/L) as the sole carbon source.

- Incubate the flask on a rotary shaker at 30°C and 150 rpm.
- After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with phenmedipham.
- Repeat this transfer at least five times to select for adapted microorganisms.
- Isolation of Pure Cultures:
 - Plate serial dilutions of the final enrichment culture onto MSM agar plates containing phenmedipham.
 - Incubate at 30°C until colonies appear.
 - Isolate morphologically distinct colonies and purify by re-streaking.

Extraction and Analysis of Phenmedipham and MHPC from Soil using HPLC

This protocol outlines a general method for the extraction and quantification of phenmedipham and its primary metabolite, MHPC, from soil samples.[\[1\]](#)

- Extraction:
 - Extract a 10 g subsample of soil with 20 mL of methanol or acetonitrile by shaking vigorously for 1-2 hours.
 - Separate the solid and liquid phases by centrifugation or filtration.
 - Collect the supernatant (extract).
- HPLC Analysis:
 - Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
 - Flow Rate: 1.0 mL/min.

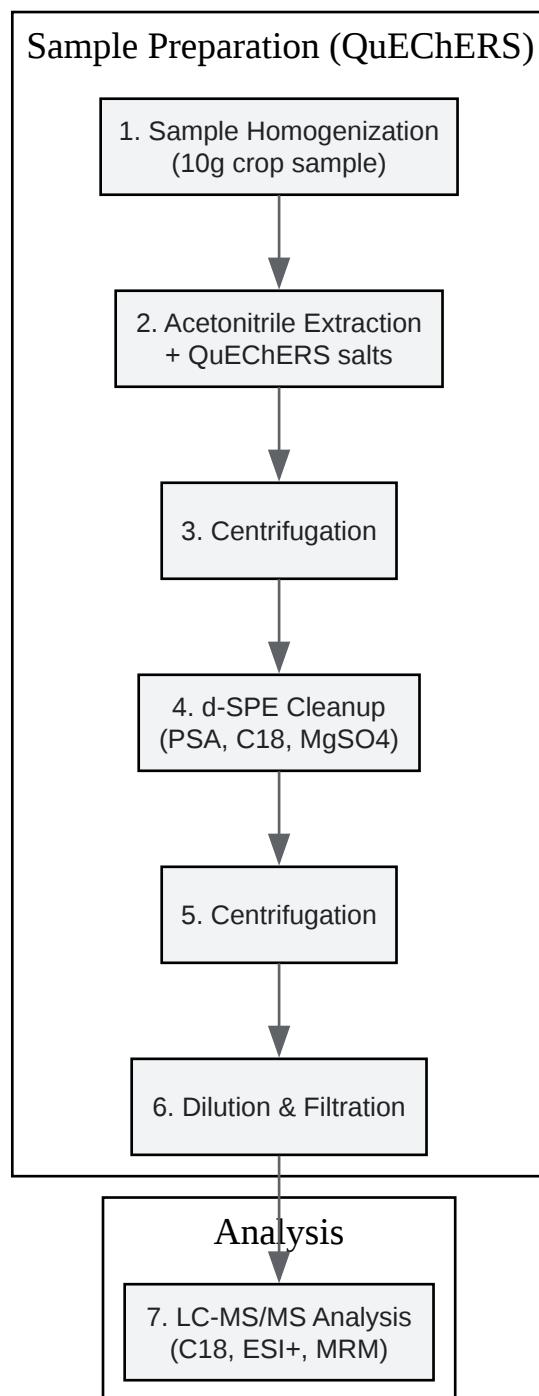
- Detection: UV detector at 230 nm.
- Quantification: Based on a calibration curve prepared from analytical standards of phenmedipham and MHPC.

Analysis of Phenmedipham and MHPC in Crops using LC-MS/MS (QuEChERS Method)

This protocol details a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation and LC-MS/MS analysis for the simultaneous quantification of phenmedipham and MHPC in crop samples.[\[4\]](#)

- Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at \geq 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
 - Vortex for 30 seconds.
 - Centrifuge at \geq 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.

- Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
- LC-MS/MS Analysis:
 - UPLC System: Coupled to a triple quadrupole mass spectrometer.
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - MS/MS Detection: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).



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Caption: QuEChERS Workflow for MHPG Analysis.

Conclusion

Methyl (3-hydroxyphenyl)carbamate is a significant metabolite in the degradation of the herbicide phenmedipham in various environmental and biological systems. Its formation through enzymatic and chemical hydrolysis is a key step in the overall metabolic pathway. The provided experimental protocols offer robust methods for the extraction and quantitative analysis of MHPC, which are essential for regulatory monitoring, environmental fate studies, and ensuring the safety of agricultural products. The detailed understanding of MHPC as a metabolite is critical for a comprehensive assessment of the environmental impact and toxicological profile of phenmedipham.

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